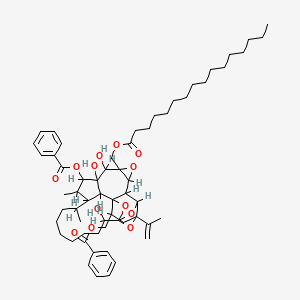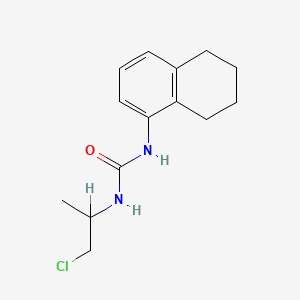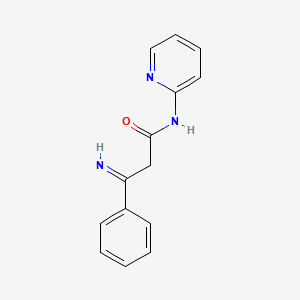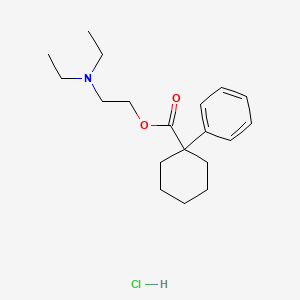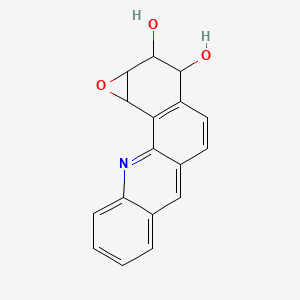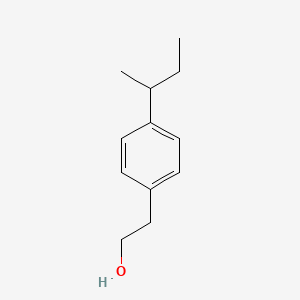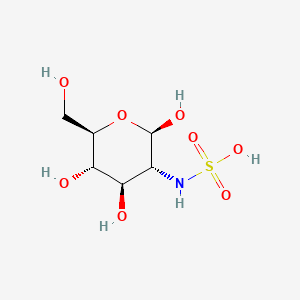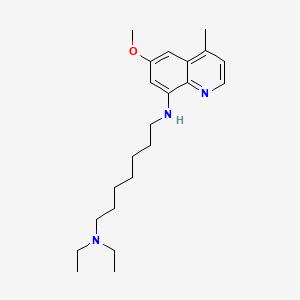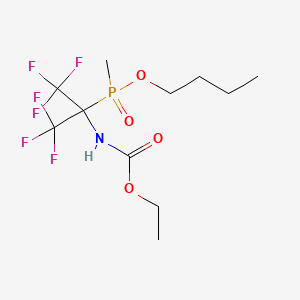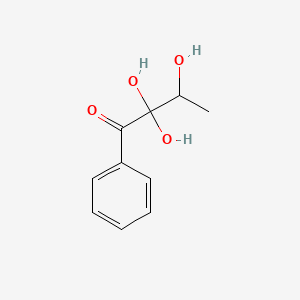![molecular formula C17H24O2 B12793336 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol CAS No. 70955-71-4](/img/structure/B12793336.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane: and 2-methoxyphenol are two distinct chemical compounds. The former is a bicyclic hydrocarbon, while the latter is a phenolic compound. This article will explore both compounds, their preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: This compound can be synthesized via a Diels-Alder reaction involving isoprene and a suitable dienophile under controlled temperature and pressure conditions.
Catalytic Hydrogenation: Post Diels-Alder reaction, catalytic hydrogenation can be employed to reduce any unsaturated bonds.
Industrial Production Methods:
Batch Processing: Involves the stepwise addition of reactants in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow reactor to maintain consistent reaction conditions and improve yield.
Synthetic Routes and Reaction Conditions:
Methylation of Phenol: This can be achieved by reacting phenol with dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Extraction from Natural Sources: 2-Methoxyphenol can also be extracted from natural sources such as guaiacum resin.
Industrial Production Methods:
Chemical Synthesis: Large-scale production typically involves the methylation of phenol using industrial methylating agents.
Biotechnological Methods: Utilizing genetically modified microorganisms to produce 2-methoxyphenol from renewable resources.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Can undergo oxidation to form ketones or alcohols.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Halogenating Agents: Chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated derivatives.
Types of Reactions:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can yield methoxycyclohexanol.
Substitution: Electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Methoxycyclohexanol.
Substitution Products: Nitro, sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
Chemistry: Used as a building block in organic synthesis.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Pharmaceuticals: Potential intermediate in drug synthesis.
2-Methoxyphenol
Biology: Acts as an antioxidant and antimicrobial agent.
Medicine: Used in the formulation of antiseptics and disinfectants.
Industry: Employed in the production of fragrances, flavorings, and as a chemical intermediate.
Wirkmechanismus
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
Mechanism: The compound interacts with various molecular targets through its reactive double bond, facilitating addition reactions. It can also undergo radical reactions due to its strained bicyclic structure.
2-Methoxyphenol
Mechanism: Functions primarily through its phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. It also interacts with microbial cell membranes, disrupting their integrity.
Vergleich Mit ähnlichen Verbindungen
Norbornene: Similar bicyclic structure but lacks the methylidene group.
Camphene: Another bicyclic hydrocarbon with different substituents.
Uniqueness: The presence of the methylidene group in 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane imparts unique reactivity compared to other bicyclic hydrocarbons.
Eigenschaften
CAS-Nummer |
70955-71-4 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol |
InChI |
InChI=1S/C10H16.C7H8O2/c1-7-8-4-5-9(6-8)10(7,2)3;1-9-7-5-3-2-4-6(7)8/h8-9H,1,4-6H2,2-3H3;2-5,8H,1H3 |
InChI-Schlüssel |
APKSVDDENNTSHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C2)C1=C)C.COC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


